
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine
Descripción general
Descripción
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine, also known as MPDT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Application in Microbiology
- Field : Microbiology
- Application Summary : This compound was found in a study of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran .
- Methods of Application : The study involved the identification of bioactive compounds biosynthesized by three halotolerant strains using gas chromatography coupled to mass spectrometry .
- Results : The study found that these compounds showed an important inhibitory effect against all tested strains .
Application in Biochemistry
- Field : Biochemistry
- Application Summary : The compound was analyzed in a study which cells in mice are the major target for interferon induction by 4-[(3-(dimethyloamino)propyloamino]-1,3-dimethyl-1 H-pyrazolo[3,4-b]quinoline .
- Methods of Application : The study involved the analysis of the compound’s effect on interferon induction in mice .
- Results : The results of this study were not specified in the source .
Application in Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application Summary : This compound was used in the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The study involved the synthesis of these compounds and the analysis of their antioxidant and antibacterial activities .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Application in Environmental Science
- Field : Environmental Science
- Application Summary : The compound was studied in the context of the bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp .
- Methods of Application : The study involved exposing the fish to TBBPA-BAE at environmentally relevant concentrations for 28 days, followed by 14 days of depuration .
- Results : The study found that TBBPA-BAE could rapidly accumulate in common carp .
Application in Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application Summary : The compound was identified as a potential impurity of ibuprofen .
- Methods of Application : The compound was determined by a gas chromatography method after the methylation reaction .
- Results : The results of this study were not specified in the source .
Application in Microbiology
- Field : Microbiology
- Application Summary : This compound was identified in a study of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran .
- Methods of Application : The study involved the identification of bioactive compounds biosynthesized by three halotolerant strains using gas chromatography coupled to mass spectrometry .
- Results : The study found that these compounds showed an important inhibitory effect against all tested strains .
Application in Biochemistry
- Field : Biochemistry
- Application Summary : This compound was used in a study which investigated the antifungal property of novel metabolites from Bacillus safensis against Alternaria alternata .
- Methods of Application : The study involved the analysis of the compound’s effect on the growth of Alternaria alternata .
- Results : The study found that this compound inhibited the mycelium growth, controlling spore formation and conidia germination of A. alternata .
Application in Environmental Science
- Field : Environmental Science
- Application Summary : The compound was studied in the context of the production of metabolites with antioxidant activity .
- Methods of Application : The study involved the analysis of the compound’s antioxidant activity .
- Results : The results of this study were not specified in the source .
Propiedades
IUPAC Name |
3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXTNPXLGSBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



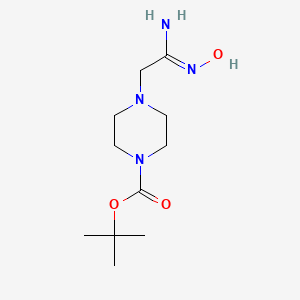
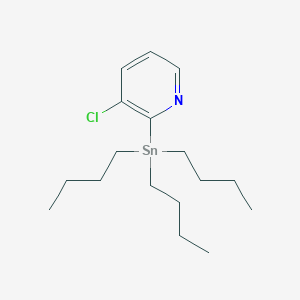
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
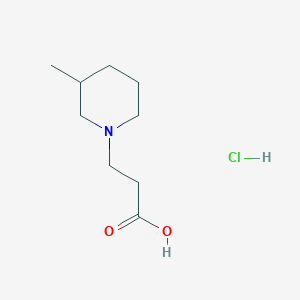
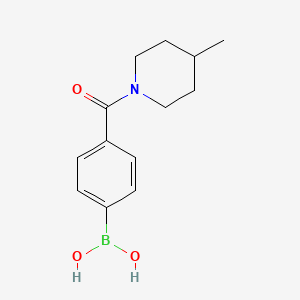
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
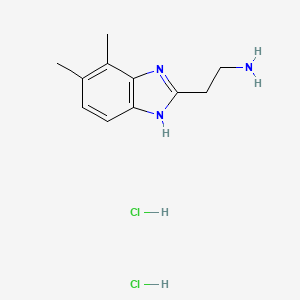
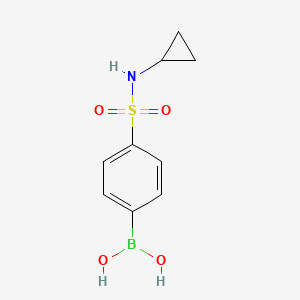
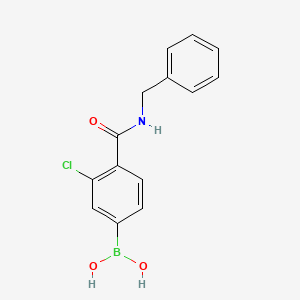
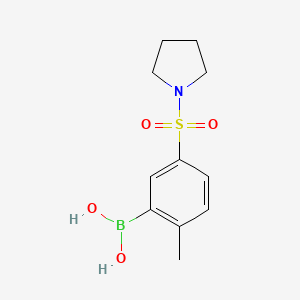
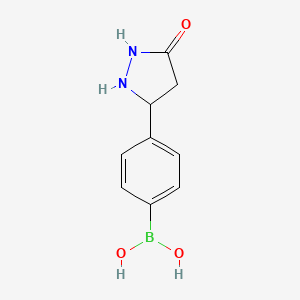
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)
![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)